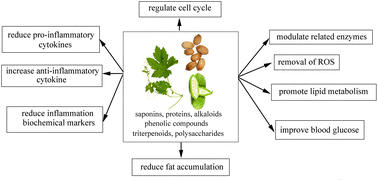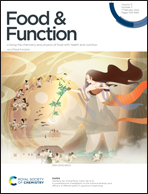Immunomodulatory effects and associated mechanisms of Momordica charantia and its phytochemicals
Food & Function Pub Date: 2022-11-09 DOI: 10.1039/D2FO02096C
Abstract
Momordica charantia L. (M. charantia), which is a member of the Cucurbitaceae family and widely distributed in tropical and subtropical regions, has been consumed as a vegetable and also used as herbal medicine for thousands of years worldwide. M. charantia has received great attention in biological and biomedical research due to its remarkable antidiabetic/hypoglycaemic, anti-inflammatory, antioxidant, antiviral and antitumour activities both in vivo and in vitro. Numerous studies have revealed that the typical health-promoting activities of M. charantia are mainly attributed to its phytochemicals including saponins, proteins/peptides, phenolic compounds, alkaloids, triterpenoids and polysaccharides. In particular, it has been attested that there is a strong relationship between the antidiabetic activity and the saponins and proteins of M. charantia. In recent years, studies on the immunoenhancing and immunostimulating effects of M. charantia have attracted much attention and made significant progress. Therefore, this review focuses on the immunomodulatory effects and associated mechanisms of M. charantia and its bioactive phytochemicals. The clinical applications of M. charantia in immune-related diseases are also discussed, aiming to broaden the exploration of M. charantia as a functional food.

Recommended Literature
- [1] New replication technique for the fabrication of thin polymeric microfluidic devices with tunable porosity
- [2] Considering the spin–orbit coupling effect on the photocatalytic performance of AlN/MX2 nanocomposites†
- [3] Inside front cover
- [4] The copper-catalysed Suzuki–Miyaura coupling of alkylboron reagents: disproportionation of anionic (alkyl)(alkoxy)borates to anionic dialkylborates prior to transmetalation†
- [5] Self-assembly of tetraalkylammonium salt-stabilized giant palladium clusters on surfaces
- [6] Welcoming natural isotopic abundance in solid-state NMR: probing π-stacking and supramolecular structure of organic nanoassemblies using DNP†
- [7] Pd-Catalyzed C–H aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones†
- [8] Alcohol-based PISA in batch and flow: exploring the role of photoinitiators†
- [9] Polyaminoborane main chain scission using N-heterocyclic carbenes; formation of donor-stabilised monomeric aminoboranes†
- [10] Correction: Design of triphenylamine appended anthracene derivatives: electro-polymerization and their electro-chromic behaviour

Journal Name:Food & Function
Research Products
-
CAS no.: 185815-59-2
-
CAS no.: 10383-90-1
-
CAS no.: 121578-13-0









